

Application Notes and Protocols for Bioanalytical Method Development of Racecadotril

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Compound of Interest

Compound Name: Racecadotril-d5

Cat. No.: B588147

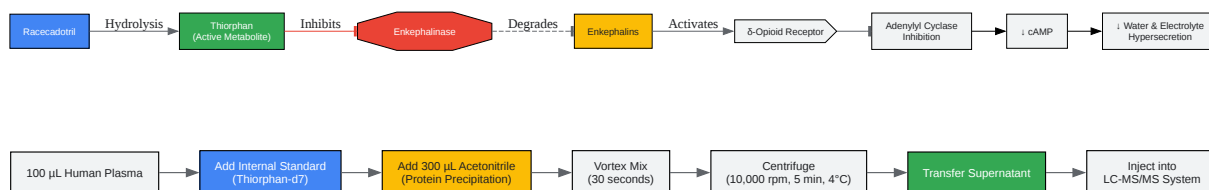
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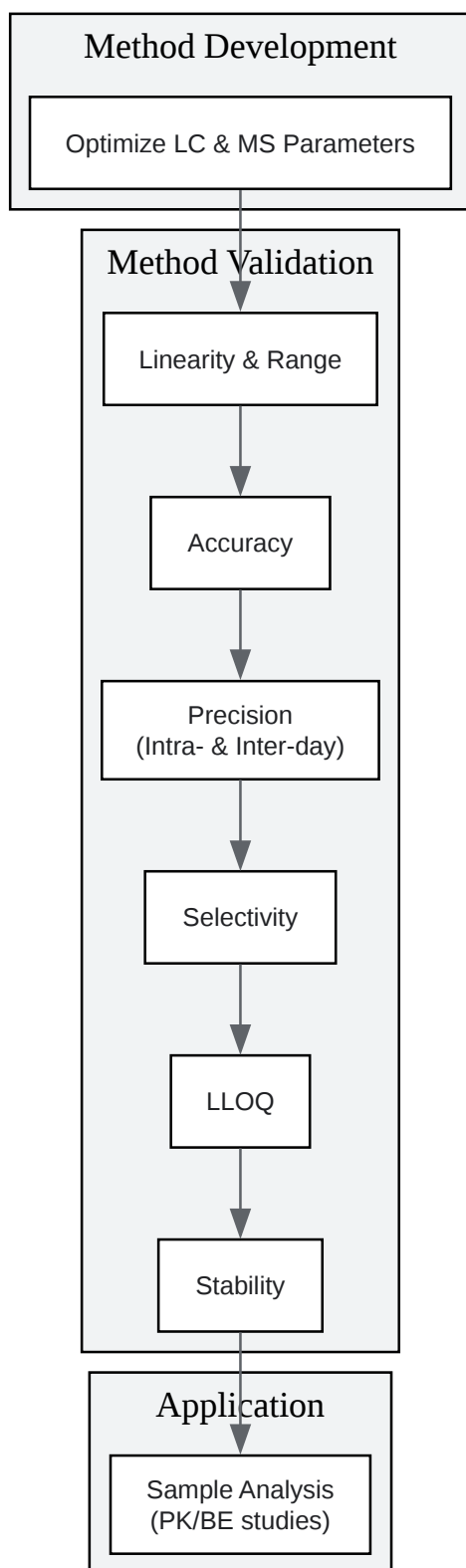
Introduction

Racecadotril, an enkephalinase inhibitor, is an antisecretory drug prescribed for the treatment of acute diarrhea. It is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan.[1] Thiorphan exerts its therapeutic effect by preventing the degradation of endogenous enkephalins, which in turn inhibit intestinal hypersecretion of water and electrolytes.[2][3] Accurate quantification of Racecadotril and thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4] This document provides detailed application notes and protocols for the bioanalytical method development and validation for the quantification of Racecadotril and its active metabolite, thiorphan, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action

Racecadotril reduces the hypersecretion of water and electrolytes into the intestine.[5] Its active metabolite, thiorphan, inhibits the enzyme enkephalinase, which is responsible for breaking down enkephalins.[2] This leads to an increased concentration of enkephalins in the gut, which then act on delta-opioid receptors to reduce intracellular cyclic AMP (cAMP) levels, ultimately decreasing intestinal secretion.[1]





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